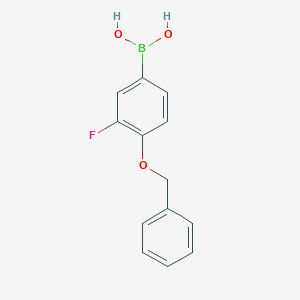

4-Benzyloxy-3-fluorophenylboronic acid

Description

Significance and Context of Arylboronic Acids in Modern Organic Synthesis and Medicinal Chemistry

Arylboronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, primarily due to their stability, versatile reactivity, and relatively low toxicity. boronmolecular.commdpi.comnih.gov These organic compounds, characterized by a boron atom bonded to an aryl group and two hydroxyl groups (Ar-B(OH)₂), have become indispensable tools for constructing complex molecular architectures. researchgate.netwikipedia.org Their prominence has grown significantly since the development of palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comnbinno.com

Boronic acids are highly valued as versatile synthetic intermediates, largely because of their participation in a wide array of chemical transformations. nbinno.comrsc.org Their most notable application is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. libretexts.orgmdpi.compharmiweb.com This reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is celebrated for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid reagents. boronmolecular.comlibretexts.orgresearchgate.net

Beyond the Suzuki coupling, boronic acids are employed in other significant transformations, including:

Chan-Lam Coupling: Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. pharmiweb.com

Petasis Reaction: A multicomponent reaction to form amines and amino acids. mdpi.com

Carbonylative Couplings: Introduction of a carbonyl group to form ketones. acs.org

The stability of boronic acids to air and moisture, coupled with their generally low toxicity (often degrading to "green" boric acid), makes them preferable to many other organometallic reagents, such as those based on tin or zinc. mdpi.comlibretexts.org This combination of reactivity, stability, and safety has solidified their role as essential building blocks in the synthetic chemist's toolkit. boronmolecular.commdpi.com

| Reaction Name | Bond Formed | Reactants | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | Arylboronic acid + Aryl Halide | Palladium Complex |

| Chan-Lam Coupling | Carbon-Nitrogen / Carbon-Oxygen | Arylboronic acid + Amine/Alcohol | Copper Complex |

| Liebeskind-Srogl Coupling | Carbon-Carbon (Aryl-Acyl) | Arylboronic acid + Thioester | Palladium Complex |

| Carbonylative Suzuki Coupling | Carbon-Carbon (Aryl-Ketone) | Arylboronic acid + Aryl Halide + CO | Palladium Complex |

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nbinno.com When applied to arylboronic acids, fluorine substitution significantly influences their reactivity and acidity. nih.gov

Key effects of fluorine substitution include:

Increased Acidity: Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect increases the Lewis acidity of the boronic acid group. nih.gov This enhanced acidity can be crucial for interactions with biological targets, such as enzymes. nih.govnih.gov The effect is dependent on the fluorine's position, with the meta position generally leading to a notable increase in acidity, while the effect at the para position can be tempered by the opposing resonance effect. nih.gov

Altered Reactivity: The electronic effects of fluorine can influence the kinetics of key steps in coupling reactions, such as transmetalation. nih.govresearchgate.net In some cases, electron-withdrawing groups can affect the reaction pathway; for instance, in electrophilic fluorination reactions, the substitution pattern determines whether the reaction occurs at the carbon bearing the boron group (ipso-substitution) or at another position on the ring. organic-chemistry.orgacs.org

Modulation of Physicochemical Properties: Fluorine substitution can alter properties like lipophilicity, metabolic stability, and membrane permeability of the final products synthesized from the fluorinated arylboronic acid. researchgate.net These modifications are critical in drug design for improving the pharmacokinetic profile of a drug candidate. nbinno.com

The strategic placement of fluorine on an arylboronic acid allows chemists to fine-tune the electronic properties of the building block, providing a powerful tool for rational molecular design. nih.gov

Research Landscape of 4-Benzyloxy-3-fluorophenylboronic Acid

This compound is a specific building block that combines the features of a fluorinated arylboronic acid with a benzyloxy protecting group. chemimpex.comchemimpex.com This particular combination of functional groups makes it a valuable reagent in multi-step syntheses targeting complex molecules.

The research applications for this compound are primarily focused on:

Pharmaceutical Development: It serves as a key intermediate in the synthesis of biologically active compounds. chemimpex.comchemimpex.com The fluorophenylboronic acid moiety can be incorporated into a larger molecule via Suzuki coupling, while the benzyloxy group protects a phenol (B47542) that can be deprotected in a later synthetic step to reveal a hydroxyl group, a common pharmacophore. It is particularly noted for its use in developing targeted therapies. chemimpex.com

Organic Synthesis: Beyond pharmaceuticals, it is used in the synthesis of various fine chemicals and agrochemicals where a substituted phenol structure is required. chemimpex.comchemimpex.com The presence of the fluorine atom ortho to the boronic acid and meta to the benzyloxy group provides a unique substitution pattern that directs subsequent reactions and influences the properties of the final product.

The compound's utility lies in its pre-functionalized structure, allowing for efficient and selective construction of molecules with a 4-hydroxy-3-fluorophenyl motif, which is a structural feature in various biologically active agents.

| Property | Description |

|---|---|

| Molecular Formula | C13H12BFO3 |

| Key Functional Groups | Boronic Acid (-B(OH)2), Fluoro (-F), Benzyloxy (-OCH2Ph) |

| Primary Application | Intermediate in Suzuki-Miyaura cross-coupling reactions. chemimpex.comchemimpex.com |

| Role in Synthesis | Provides a 4-hydroxy-3-fluorophenyl scaffold after deprotection. |

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound this compound within the context of advanced chemical research. The objective is to provide a scientifically accurate and detailed overview based on its role as a synthetic intermediate. The scope is strictly limited to its chemical significance, the established utility of arylboronic acids, the specific influence of its fluorine and benzyloxy substituents, and its documented applications in synthesis. The article will adhere to a professional and authoritative tone, presenting detailed research findings without venturing into topics such as dosage, administration, or specific safety profiles.

Structure

2D Structure

Propriétés

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPDLDQJMUGVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372243 | |

| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133057-83-7 | |

| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxy 3 Fluorophenylboronic Acid and Derivatives

Established Synthetic Pathways to Arylboronic Acids

The creation of the aryl-boron bond is a cornerstone of modern organic synthesis. For compounds like 4-benzyloxy-3-fluorophenylboronic acid, two principal methods are widely employed: the palladium-catalyzed Miyaura borylation and the lithium-halogen exchange followed by a borate quench.

Miyaura Borylation and its Integration in Sequential Syntheses

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgthieme-connect.com This method is renowned for its mild reaction conditions and broad functional group tolerance, making it suitable for complex molecules. thieme-connect.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester. organic-chemistry.org The choice of base, such as potassium acetate (KOAc), is crucial for an efficient catalytic cycle, as it facilitates the transmetalation step. organic-chemistry.orgthieme-connect.com

The resulting boronate esters are stable, can be purified using standard techniques like chromatography, and are excellent partners in subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. organic-chemistry.org This compatibility allows for the development of one-pot or sequential syntheses where an aryl halide is first borylated and then coupled with another aryl halide without isolating the intermediate boronate ester. medium.comnih.gov This approach increases efficiency and atom economy. nih.gov

Table 1: Examples of Miyaura Borylation Conditions

| Aryl Halide Substrate | Boron Reagent | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | DMSO | 98% | researchgate.net |

| 4-Chlorotoluene | Bis(pinacolato)diboron | (allyl)PdCl-XPhos | Potassium 2-ethylhexanoate | - | High | researchgate.net |

| 1-Bromonaphthalene | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | DMSO | 89% | researchgate.net |

| Aryl Chlorides | Bis-boronic acid [B₂(OH)₄] | XPhos-Pd-G2 | K₃PO₄ | - | Various | nih.gov |

Lithium-Halogen Exchange and Borate Quench Methods

An alternative to palladium-catalyzed methods is the formation of arylboronic acids via lithium-halogen exchange. acs.org This reaction involves treating an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. ethz.chwikipedia.org This rapidly forms a highly reactive aryllithium intermediate. harvard.edu The rate of exchange is generally faster for iodine than for bromine. wikipedia.org

The newly formed aryllithium species is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate or trimethyl borate. acs.org Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid. This method is particularly useful for substrates that may not be compatible with palladium catalysis or when the corresponding aryl halide is readily available. acs.org An "in situ quench" protocol, where the organolithium reagent is added to a mixture of the aryl halide and the borate ester, can sometimes provide better yields, especially for substrates sensitive to organolithium species. acs.org

Table 2: Synthesis of Arylboronic Acids via Lithium-Halogen Exchange

| Aryl Halide | Lithium Reagent | Borate Ester | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | n-BuLi | Triisopropyl borate | THF, -78°C | 85-95% | acs.org |

| p-Bromophenyl trifluoroborate | n-BuLi | - (followed by electrophile) | THF, -78°C | Good to Excellent | nih.gov |

| Aryl Bromides (General) | n-BuLi | Triisopropyl borate | THF, Low Temp | Varies | acs.org |

| Vinyl Halides | t-BuLi | - | THF/ether/pentane, -120°C | High (stereospecific) | harvard.edu |

Advanced Synthetic Strategies for this compound Precursors

The synthesis of the target molecule begins with the construction of a suitably functionalized aromatic precursor, typically 1-benzyloxy-2-fluoro-4-halobenzene. This involves strategic introduction of the halogen and benzyloxy groups onto a fluorophenol core.

Electrophilic Aromatic Substitution for Halogenated Intermediates

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In the context of synthesizing precursors for this compound, halogenation of a substituted phenol (B47542) is a key step. Phenols are highly activated substrates for electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. chemistrysteps.com

Starting with 3-fluorophenol, the hydroxyl group is a powerful ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-directing substituent. libretexts.org The powerful activating effect of the hydroxyl group dominates, directing halogenation primarily to the positions ortho and para to it. Therefore, bromination or iodination of 3-fluorophenol would be expected to yield 4-halo-3-fluorophenol or 2-halo-3-fluorophenol as major products. To achieve selective monohalogenation and avoid polyhalogenated products, the reaction is often carried out in less polar solvents like CHCl₃ or CS₂ at low temperatures. mlsu.ac.in

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | |

| -OR (Alkoxy) | Strongly Activating | Ortho, Para | libretexts.org |

| -F, -Cl, -Br, -I (Halogens) | Deactivating | Ortho, Para | libretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | libretexts.org |

Benzyloxy Group Introduction Methods

The introduction of the benzyloxy group is typically achieved via the Williamson ether synthesis. This reaction is a reliable and widely used method for forming ethers through an Sₙ2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.comlibretexts.org

In the synthesis of the precursor for this compound, the starting material would be a halogenated 3-fluorophenol (e.g., 4-bromo-3-fluorophenol). The phenolic proton is first removed by a suitable base (such as sodium hydride, potassium carbonate, or sodium hydroxide) to generate the more nucleophilic phenoxide ion. chemistrysteps.comresearchgate.net This phenoxide then displaces the halide from a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether. masterorganicchemistry.com The reaction is efficient as benzyl halides are excellent substrates for Sₙ2 reactions.

Derivatization Strategies of this compound

The primary synthetic application and "derivatization" of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the aromatic ring of the boronic acid and an aryl or vinyl halide/triflate. It is one of the most powerful and versatile bond-forming reactions in modern organic synthesis, widely used in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

Furthermore, the boronic acid moiety can be converted into other organoboron species. For example, treatment with potassium hydrogen fluoride (KHF₂) can transform the boronic acid into a more stable and crystalline potassium aryltrifluoroborate salt. nih.gov These trifluoroborate salts are also competent coupling partners in Suzuki-Miyaura reactions and can offer advantages in terms of handling and stability. nih.gov The compound can also be derivatized for analytical purposes, although synthetic applications remain its predominant use. nih.gov

Conversion to Boronate Esters for Enhanced Stability and Reactivity

Boronic acids are known to be polar and can have limited shelf stability. vt.edu To address this, they are frequently converted into boronate esters, which serve as protective groups. vt.edu This transformation not only improves stability but also results in compounds that are typically less polar, allowing for purification via standard methods like silica gel chromatography. vt.edu The formation of boronate esters is a common strategy to create stable, versatile intermediates for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com

The most common method for this conversion is the esterification of the boronic acid with a diol. researchgate.net Pinacol (2,3-dimethyl-2,3-butanediol) is a widely used diol for this purpose, yielding a stable pinacol boronate ester. The reaction is typically performed by heating the boronic acid and the diol in a solvent, often with azeotropic removal of water to drive the reaction to completion. vt.edu

The resulting boronate esters, such as 2-(4-(benzyloxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibit enhanced stability and are often crystalline solids that are easier to handle and store than the free boronic acids. researchgate.net This increased stability is crucial for their use as building blocks in multi-step syntheses. chemimpex.com

Table 1: Comparison of Boronic Acids and Boronate Esters

| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |

| Stability | Generally lower, prone to dehydration and degradation. vt.edu | High, often stable crystalline solids. |

| Polarity | High, can be difficult to purify by chromatography. vt.edu | Lower, readily purified by silica gel chromatography. vt.edu |

| Handling | Can be challenging due to polarity and instability. vt.edu | Easier to handle and weigh accurately. |

| Common Use | Direct use in coupling reactions, precursor to derivatives. | Key intermediates in Suzuki-Miyaura coupling. sigmaaldrich.com |

Generation of Potassium Organotrifluoroborates

An alternative and highly effective strategy for stabilizing arylboronic acids is their conversion to potassium organotrifluoroborates (R-BF₃K). These derivatives are valued for being bench-stable, crystalline solids that can be stored for extended periods without degradation. A key advantage of organotrifluoroborates is that they are less susceptible to protodeboronation—the cleavage of the carbon-boron bond—compared to their boronic acid and boronate ester counterparts.

The synthesis of a potassium aryltrifluoroborate from the corresponding arylboronic acid is a straightforward process. It is typically achieved by treating the boronic acid with an aqueous or methanolic solution of potassium hydrogen fluoride (KHF₂). berkeley.edu This conversion is often high-yielding and results in a product that can be easily isolated.

The enhanced stability of potassium organotrifluoroborates makes them excellent surrogates for boronic acids in various cross-coupling reactions, including the Suzuki-Miyaura reaction. nih.gov Their monomeric, tetracoordinated structure contributes to their stability and predictable reactivity. Furthermore, methods exist for the interconversion between trifluoroborates and other boronic acid derivatives, highlighting their versatility as synthetic intermediates. unimelb.edu.au For instance, trifluoroborates can be converted back to boronic acids or directly to boronate esters. unimelb.edu.au

Catalytic Systems in the Synthesis of Arylboronic Acids

The synthesis of arylboronic acids, including substituted derivatives like this compound, heavily relies on transition metal-catalyzed reactions. These methods provide efficient and direct routes from readily available starting materials like aryl halides. nih.gov Palladium and iridium are the most common metals used in these catalytic systems.

One of the most prominent methods is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a boron-containing reagent. organic-chemistry.org Common boron sources include bis(pinacolato)diboron (B₂pin₂) or the less expensive and atom-economical pinacol borane (HBpin). organic-chemistry.org A variety of palladium catalysts and ligands have been developed to achieve high efficiency and broad functional group tolerance in these reactions. organic-chemistry.org For example, a simple and efficient palladium-catalyzed synthesis of arylboronic acids directly from aryl chlorides has been reported using tetrahydroxydiboron (B₂(OH)₄) as the boron source. nih.gov This method allows for the direct formation of the boronic acid, which can then be used in situ or converted to a more stable derivative. nih.gov

Table 2: Common Catalytic Systems for Arylboronic Acid Synthesis

| Catalyst System | Aryl Substrate | Boron Reagent | Key Features |

| Palladium / Ligand | Aryl Halides (Cl, Br, I), Triflates | B₂pin₂, HBpin, B₂(OH)₄ | Widely applicable, high functional group tolerance. nih.govorganic-chemistry.org |

| Iridium / Ligand | Arenes (C-H activation) | B₂pin₂ | Direct borylation of C-H bonds, excellent regioselectivity. sigmaaldrich.comberkeley.edu |

| Iron | Aryl Fluorides | B₂pin₂ | Enables cross-coupling with challenging aryl fluoride substrates. organic-chemistry.org |

Another powerful strategy is the direct C-H borylation of arenes, which is often catalyzed by iridium complexes. sigmaaldrich.comberkeley.edu This approach is highly attractive as it avoids the need for pre-functionalized aryl halides, instead forming the carbon-boron bond directly from a C-H bond. sigmaaldrich.com These reactions typically exhibit excellent regioselectivity, which is often governed by steric factors. sigmaaldrich.com The initial product is a boronate ester, which can then be hydrolyzed to the corresponding boronic acid or converted to a trifluoroborate in a one-pot sequence. berkeley.edu

Applications of 4 Benzyloxy 3 Fluorophenylboronic Acid in Advanced Organic Transformations

Cross-Coupling Reactions Utilizing 4-Benzyloxy-3-fluorophenylboronic Acid

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of bonds between two organic fragments with high efficiency and selectivity. This compound is an effective coupling partner in palladium- and copper-catalyzed systems, facilitating the introduction of the 4-benzyloxy-3-fluorophenyl moiety into a wide array of organic molecules.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide. This reaction is widely used in academia and industry due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X).

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex (R-Pd-R'). This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R-R') and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, and base. For the coupling of this compound, specific systems have been developed to achieve high yields and purity.

Palladium Catalyst: Palladium(II) complexes serve as precatalysts that are reduced in situ to the active Pd(0) species. A commonly used and effective precatalyst for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)). This catalyst is known for its stability and effectiveness in a wide range of cross-coupling reactions.

Ligand Effects: The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle. It influences the catalyst's stability, solubility, and reactivity. The dppf ligand in the PdCl2(dppf) complex is a bidentate phosphine (B1218219) that stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction rates and the scope of compatible substrates.

Base Effects: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which can more readily transfer its aryl group to the palladium center. Inorganic bases are commonly employed, with potassium carbonate (K₂CO₃) being an effective choice for reactions involving this compound. The base's strength and solubility can be tuned to optimize the reaction for specific substrates.

Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and its mechanism has been a subject of extensive study. Two primary pathways are generally considered:

The Boronate Pathway: In this mechanism, the base reacts with the boronic acid (ArB(OH)₂) to form a tetracoordinate boronate species ([ArB(OH)₃]⁻). This activated boronate is more nucleophilic and reacts with the arylpalladium(II) halide complex ([Ar'-Pd(II)-X]), transferring the aryl group to the palladium center.

The Oxo-Palladium Pathway: Alternatively, the base (e.g., a hydroxide) can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide complex ([Ar'-Pd(II)-OH]). This species then undergoes transmetalation with the neutral boronic acid.

The operative mechanism can depend on the specific reaction conditions, including the nature of the base, solvent, and substrates. For reactions conducted in aqueous solvent mixtures with bases like potassium carbonate, both pathways may be accessible.

This compound has been successfully coupled with a range of organic halides. The reactivity of the halide partner typically follows the order: I > Br > OTf (triflate) >> Cl. Aryl and heteroaryl bromides are common and effective coupling partners for this boronic acid. The reaction demonstrates good functional group tolerance, allowing for the synthesis of complex biaryl and heteroaryl structures that are often key intermediates in the development of new pharmaceutical compounds.

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Class |

| Bromo-heterocycle | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Water | Microwave, 140 °C | Heterobiaryl |

To accelerate reaction times and improve efficiency, microwave irradiation has been effectively employed in the Suzuki-Miyaura coupling of this compound. google.com Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner product profiles.

In a typical procedure, the coupling of this compound with a bromo-substituted heterocyclic intermediate is carried out using PdCl₂(dppf) as the catalyst and potassium carbonate as the base in a 1,4-dioxane/water solvent system. google.com Heating this mixture in a microwave reactor at 140 °C facilitates the rapid formation of the desired carbon-carbon bond, demonstrating a significant enhancement in reaction efficiency. google.com

| Parameter | Condition |

| Heating Method | Microwave Irradiation |

| Temperature | 140 °C |

| Catalyst | PdCl₂(dppf) |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water (5:1) |

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds. It provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air, using copper(II) acetate as a common catalyst.

The reaction mechanism is believed to proceed through a copper(III) intermediate. The proposed cycle involves:

Transmetalation of the aryl group from the boronic acid to a copper(II) salt.

Coordination of the amine or alcohol nucleophile to the copper center.

Oxidation of Cu(II) to a transient Cu(III) species.

Reductive elimination from the Cu(III) intermediate to form the C-N or C-O bond and a Cu(I) species.

Re-oxidation of Cu(I) to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

This compound has been successfully utilized in Chan-Lam reactions for the synthesis of N-arylated heterocycles. For instance, it has been used in the N-arylation of 2-nitroimidazole to produce 1-(4-(benzyloxy)phenyl)-2-nitro-1H-imidazole, a compound investigated for its potential bioactivity. tcichemicals.com This transformation highlights the utility of the Chan-Lam coupling for creating C-N bonds with functionalized boronic acids under copper catalysis. tcichemicals.com

| Arylating Agent | N-Nucleophile | Catalyst System | Base | Product | Yield |

| This compound | 2-Nitroimidazole | Copper(II)/phenanthroline ligand | K₂CO₃ | 1-(4-(benzyloxy)phenyl)-2-nitro-1H-imidazole | Good (77-85%) tcichemicals.com |

Liebeskind-Strogl Coupling and Other C-C Coupling Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Arylboronic acids, including this compound, are key reagents in a variety of cross-coupling reactions.

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper(I)-mediated reaction that forms a C-C bond between a thioester and a boronic acid to produce ketones. wikipedia.orgnih.gov This reaction is mechanistically distinct from many other cross-coupling methods and proceeds under neutral conditions, which enhances its functional group tolerance. nih.gov The general mechanism involves the reaction of a thioester with a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC), followed by oxidative addition of a palladium(0) catalyst and subsequent transmetalation with the boronic acid. wikipedia.org While specific examples detailing the use of this compound are not prevalent in seminal literature, the reaction is known to be compatible with a wide range of functionalized arylboronic acids, including those with electron-deficient characteristics. chemrxiv.org

More commonly, this compound is utilized in Suzuki-Miyaura coupling reactions . This versatile palladium-catalyzed reaction couples boronic acids with organic halides or triflates and is a mainstay for the synthesis of biaryls, a common motif in pharmacologically active compounds. libretexts.orgugr.es The presence of the fluorine atom in this compound makes it a particularly useful precursor for creating fluorinated biphenyl derivatives. ugr.es These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics. ugr.es The Suzuki-Miyaura reaction generally proceeds under basic conditions using a palladium catalyst with phosphine ligands. organic-synthesis.com

Table 1: Overview of C-C Coupling Reactions

| Reaction Name | Key Reagents | Product Type | Key Features |

| Liebeskind-Srogl Coupling | Thioester, Boronic Acid, Pd(0) catalyst, Cu(I) salt (e.g., CuTC) | Ketone | Operates under neutral conditions; High functional group tolerance. wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Organic Halide/Triflate, Boronic Acid, Pd catalyst, Base | Biaryl, Styrene, etc. | Widely applicable; Tolerates a broad range of functional groups; Used to synthesize fluorinated biphenyls. libretexts.orgugr.es |

Asymmetric Additions and Conjugate Additions

The construction of chiral molecules with high stereochemical purity is a critical goal in modern synthesis, particularly for pharmaceutical applications. This compound serves as a pronucleophile in asymmetric addition reactions to generate stereodefined carbon centers.

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to electron-deficient olefins, such as α,β-unsaturated enones, esters, amides, and nitroalkenes, is a powerful method for creating chiral β-aryl carbonyls and related structures. nih.govnih.gov In these reactions, a chiral rhodium complex activates the arylboronic acid and facilitates its addition to the Michael acceptor. The choice of chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral bisphosphine ligands have been developed for this purpose, leading to products with high enantiomeric excess (ee). nih.gov The reaction is broadly applicable to a range of substituted arylboronic acids, and the functional groups on this compound are compatible with typical reaction conditions.

Achieving high stereochemical control is fundamental to asymmetric synthesis. In rhodium-catalyzed conjugate additions, the stereochemical outcome is determined by the chiral environment created by the metal-ligand complex during the key C-C bond-forming step. The precise geometry of the transition state, influenced by the ligand's structure, dictates which enantiomer of the product is formed preferentially.

Beyond conjugate additions, stereospecificity is also a key feature of certain cross-coupling reactions. For instance, nickel-catalyzed cross-couplings of benzylic ethers with organozinc reagents have been shown to proceed with a high degree of stereochemical fidelity, typically via an inversion of configuration at the electrophilic carbon center. proquest.com While this specific reaction does not directly involve the boronic acid as the chiral component, it highlights the ongoing development of methods where stereochemical information can be precisely transferred during C-C bond formation. Computational studies are also increasingly used to rationalize the mechanistic pathways that govern the stereochemical course of these reactions, allowing for more predictable and controlled outcomes. acs.org

Other C-Heteroatom Bond Formations

The versatility of this compound extends to the formation of bonds between carbon and heteroatoms like nitrogen (N) and oxygen (O).

The arylation of N-H bonds is a vital transformation for synthesizing nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry. The Chan-Lam coupling reaction, a copper-mediated N-arylation using boronic acids, is particularly effective for this purpose. researchgate.net Purines, a core structure in many biologically active molecules, can be arylated with high regioselectivity at the N9 position using arylboronic acids in the presence of a copper(II) catalyst, such as copper(II) acetate, and a base. researchgate.net The reaction tolerates a wide variety of substituents on the arylboronic acid, including both electron-donating and electron-withdrawing groups, making this compound a suitable substrate for generating N9-arylpurine derivatives. chem-soc.si These methods provide a direct route to compounds that would otherwise be difficult to access. chem-soc.si

Table 2: Conditions for N9-Arylation of Purines

| Catalyst | Base | Solvent | Temperature | Key Feature |

| Copper(II) Acetate | Triethylamine, Pyridine, or Phenanthroline | DMF, CH2Cl2 | Room Temp. to 80 °C | High regioselectivity for the N9 position. researchgate.net |

Arylboronic acids can undergo ipso substitution, where the boronic acid group is replaced by another functional group at the same carbon atom. This provides a regioselective route to substituted arenes that can be difficult to synthesize via classical electrophilic aromatic substitution.

Ipso-hydroxylation is the conversion of an arylboronic acid to a phenol (B47542). This transformation can be achieved under mild conditions using various oxidants. Common reagents include hydrogen peroxide (H₂O₂), Oxone®, and sodium perborate. nih.govrsc.org Many of these methods are highly efficient, proceeding rapidly at room temperature, and can be performed without a metal catalyst, sometimes even in water or under solvent-free conditions. rsc.orgresearchgate.netbohrium.com This reaction is tolerant of a wide array of functional groups, including those sensitive to oxidation. nih.gov

Ipso-nitration offers a highly regioselective method for the synthesis of nitroarenes, avoiding the mixtures of isomers often produced by traditional nitrating agents (e.g., HNO₃/H₂SO₄). organic-chemistry.orgnih.gov Various reagents have been developed for this purpose, such as bismuth nitrate (Bi(NO₃)₃), tert-butyl nitrite, or combinations of a nitrate salt with chlorotrimethylsilane (TMS-Cl). nih.govorganic-chemistry.orgacs.org These methods are effective for a broad range of functionalized arylboronic acids and proceed under mild conditions to give the corresponding nitroarenes in good to excellent yields. organic-chemistry.org

Tandem and Sequential Reactions Involving this compound

In the realm of advanced organic synthesis, the strategic use of multifunctional building blocks in tandem or sequential reactions is a powerful approach to constructing complex molecular architectures efficiently. This compound serves as a valuable reagent in such processes, where its distinct chemical functionalities can be successively exploited. A notable example is its participation in a sequential Suzuki coupling followed by a debenzylation reaction, a sequence that allows for the controlled formation of a biaryl linkage and subsequent unmasking of a hydroxyl group.

This two-stage process highlights the utility of the benzyloxy group as a protecting group for the phenol functionality, which might otherwise interfere with the conditions of the palladium-catalyzed cross-coupling reaction. The sequence commences with a Suzuki reaction, coupling this compound with a suitable organic halide. Following the formation of the carbon-carbon bond, the benzyl (B1604629) protecting group is cleaved to reveal the free phenol. While often performed as two distinct synthetic operations with intermediate purification, this sequence is conceptually a sequential transformation that streamlines the synthesis of substituted biaryl phenols.

A specific illustration of this sequence is the synthesis of 3-(4-chlorobenzyl)-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one. The process involves an initial Suzuki coupling, followed by the removal of the benzyl ether.

The first step is a palladium-catalyzed Suzuki coupling between 3-(4-chlorobenzyl)-5-bromopyrimidin-4(3H)-one and this compound. This reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The reaction proceeds to form the intermediate, 3-(4-chlorobenzyl)-5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one google.com.

The subsequent step is the debenzylation of the intermediate to yield the final product. This transformation can be achieved under various conditions, such as catalytic hydrogenation or by using strong acids like trifluoroacetic acid, which cleaves the benzyl ether to furnish the desired 3-fluoro-4-hydroxyphenyl moiety google.com. The details of this sequential process are summarized in the table below.

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Suzuki Coupling | 3-(4-chlorobenzyl)-5-bromopyrimidin-4(3H)-one, this compound | Pd(PPh₃)₄, LiCl, 2 M aqueous Na₂CO₃, Dioxane | 3-(4-chlorobenzyl)-5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one |

| 2 | Debenzylation | 3-(4-chlorobenzyl)-5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one | Trifluoroacetic acid, 50 °C | 3-(4-chlorobenzyl)-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one |

This sequential approach, leveraging the functionalities of this compound, provides a reliable pathway for the synthesis of complex biaryl systems. The potential for optimizing this sequence into a one-pot tandem reaction, thereby avoiding the isolation of the benzylated intermediate, represents an avenue for further process refinement and increased synthetic efficiency.

Medicinal Chemistry and Biological Applications of 4 Benzyloxy 3 Fluorophenylboronic Acid

Role as a Building Block in Pharmaceutical Development

4-Benzyloxy-3-fluorophenylboronic acid serves as a versatile building block in the synthesis of complex organic molecules for pharmaceutical applications. chemimpex.com Boronic acids, in general, are highly valued in modern drug discovery for their unique chemical properties that enable the construction of intricate molecular frameworks. nbinno.com The primary utility of these compounds lies in their ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.comnbinno.com This reaction is a fundamental process for creating carbon-carbon bonds, which is essential for assembling the complex structures of many modern drugs. chemimpex.comnbinno.com The presence of halogen atoms like fluorine on the phenyl ring enhances the compound's utility by offering additional sites for chemical modification and potentially improving the pharmacokinetic properties of the final drug candidates. nbinno.com

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, with a particular emphasis on the development of targeted cancer therapies. chemimpex.com Phenylboronic acid (PBA) and its derivatives have gained significant interest for their potential in targeted cancer therapy. nih.govnih.govresearchgate.net This interest stems from their unique ability to selectively and reversibly form boron-ester bonds with sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.govresearchgate.net This targeting mechanism allows for the development of therapies designed to selectively attack cancer cells, potentially minimizing off-target effects and improving treatment efficacy. nih.gov The research has evolved from studying simple PBA derivatives to developing complex nanomaterials and drug delivery systems that leverage this property for enhanced therapeutic outcomes. nih.govresearchgate.netrsc.org this compound serves as a key starting material in constructing these larger, targeted molecules. chemimpex.com

The design and synthesis of bioactive molecules are critical for advancing drug development and understanding biological processes. beilstein-journals.org The unique structure of this compound allows for selective functionalization, a highly beneficial characteristic in the synthesis of complex molecules. chemimpex.com The fluorine atom and the benzyloxy group on the phenyl ring provide specific electronic and steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of a target molecule. By participating in reactions like the Suzuki-Miyaura coupling, this building block enables the creation of novel and intricate organic frameworks, facilitating the development of new bioactive compounds. chemimpex.com

In drug discovery and development, this compound is utilized as a versatile intermediate. chemimpex.com Its stability and reactivity make it a valuable tool for chemists aiming to innovate in this field. chemimpex.com The ability to interact with specific biological targets can lead to the design of novel therapeutic agents. chemimpex.com Its primary application is in the synthesis of complex organic molecules through cross-coupling reactions, which are essential for creating new chemical entities with potential therapeutic value. chemimpex.com

| Research Applications of this compound | |

| Field | Application |

| Pharmaceutical Development | Serves as a crucial intermediate in synthesizing pharmaceuticals, especially targeted cancer therapies. chemimpex.com |

| Organic Synthesis | Employed in cross-coupling reactions (e.g., Suzuki-Miyaura) to create complex organic molecules. chemimpex.com |

| Drug Discovery | Used to design and develop novel therapeutic agents due to its ability to interact with biological targets. chemimpex.com |

Enzyme Inhibition by Boronic Acid Derivatives

The boronic acid functional group is a key feature in the design of various enzyme inhibitors. Phenylboronic acid derivatives have demonstrated significant potential as potent agents in biomedical research due to their capacity to form covalent bonds with biological molecules, which enables enzyme inhibition. nih.gov

Boronic acids are foundational to a class of anticancer agents known as proteasome inhibitors. nih.gov The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins; its inhibition can lead to the accumulation of these proteins, triggering programmed cell death (apoptosis) in cancer cells. nih.gov The success of bortezomib, a boronic acid-based proteasome inhibitor, highlights the therapeutic potential of this mechanism in targeting cancer cell growth. nih.gov Proteasome inhibition acts through multiple pathways, including the downregulation of pro-neoplastic pathways and interference with the degradation of pro-apoptotic proteins. nih.gov While not a direct inhibitor itself, this compound is a building block that can be used to synthesize more complex molecules designed for proteasome inhibition, similar to its analogue 4-benzyloxy-3-chlorophenylboronic acid, which has shown promise in this area. chemimpex.com

The boronic acid moiety is also central to the development of novel β-lactamase inhibitors. nih.gov β-lactamase enzymes are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics, as they hydrolyze the antibiotic's active ring structure. nih.gov Boron-based inhibitors work through a distinct mechanism compared to traditional inhibitors; the boron atom forms a reversible, dative covalent bond with a key serine residue in the β-lactamase active site, effectively blocking the enzyme's function without being destroyed itself. nih.gov Recently developed bicyclic boronate inhibitors, such as taniborbactam (B611149) and QPX7728, have demonstrated an ultrabroad spectrum of activity, inhibiting a wide range of β-lactamase enzymes and representing a significant advancement in combating antibiotic resistance. nih.gov

Bioconjugation Techniques

Bioconjugation is a chemical strategy used to link molecules, such as therapeutic agents or imaging probes, to biomolecules like proteins, antibodies, or nanoparticles. This technique is pivotal in medicinal chemistry for creating targeted drug delivery systems that can increase the efficacy of a drug while minimizing off-target side effects. The boronic acid functional group, a key feature of this compound, is particularly useful in this regard. It is known for its ability to form stable, yet reversible, covalent bonds with diols—a common structural motif found in many biological molecules, including carbohydrates on cell surfaces. chemimpex.com

This reactivity allows boronic acid derivatives to be used as chemical handles for conjugation. For instance, in the broader context of boron-based therapies, researchers have developed strategies to conjugate boron clusters to proteins like albumin. One such example involves maleimide-functionalized closo-dodecaborate conjugated to bovine serum albumin (MID:BSA). mdpi.com This approach leverages the natural accumulation of albumin in tumor tissues (the enhanced permeability and retention effect) to deliver a high payload of boron directly to the cancer cells. mdpi.com

While specific bioconjugation studies involving this compound are not extensively detailed in the literature, its structure presents significant potential. The boronic acid moiety serves as a reactive site for attachment to targeting ligands, and the fluorinated phenyl ring can enhance metabolic stability and binding affinity. This makes the compound a valuable building block for developing sophisticated bioconjugates for targeted therapies. chemimpex.com

Computational Studies in Medicinal Chemistry

Computational methods are indispensable in modern drug discovery, allowing scientists to predict the properties and potential biological activity of a compound before undertaking expensive and time-consuming laboratory synthesis and testing. nih.gov These in silico techniques provide crucial insights into how a molecule might behave in a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. nih.gov This method is used to forecast the binding affinity and interaction between a ligand, such as this compound, and a biological target. nih.gov By simulating the interaction at a molecular level, researchers can identify key binding residues and understand the structural basis for a compound's activity. plos.org The analysis of binding energy provides a quantitative estimate of the stability of the ligand-receptor complex, helping to rank potential drug candidates. nih.gov For a compound like this compound, docking studies could screen its potential against various cancer-related enzymes or receptors, guiding the design of more potent and selective inhibitors.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and electronic properties. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. The flexibility or rigidity of a compound like this compound influences how well it can fit into the binding pocket of a target protein. Its electronic features, such as the distribution of electrostatic potential and the location of electron-rich and electron-poor regions, govern the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) it can form with a receptor. The presence of the fluorine atom, for example, alters the electronic landscape of the phenyl ring, which can significantly impact binding interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂BFO₃ | chemimpex.commatrixscientific.com |

| Molecular Weight | 246.04 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 131 °C | chemimpex.com |

| pKa (Predicted) | 7.61 ± 0.17 | chemdad.com |

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov Computational models are widely used to predict these properties early in the drug discovery process. "Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. researchgate.net

Several rule-based systems, such as Lipinski's Rule of Five and the Ghose filter, are employed to evaluate drug-likeness based on parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.orgresearchgate.net Predicting these properties helps to identify candidates that are likely to have good oral bioavailability and appropriate metabolic stability, reducing the rate of failure in later clinical trial stages. nih.gov

Table 2: Predicted Drug-Likeness and ADME Profile for this compound

| Parameter | Predicted Value/Rule | Significance |

|---|---|---|

| Molecular Weight | 246.04 | Obeys Lipinski's Rule (< 500) |

| Lipophilicity (logP) | ~2.5 - 3.0 (Estimated) | Obeys Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 | Obeys Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Obeys Lipinski's Rule (≤ 10) |

| Ghose Filter | Likely Conforms | Predicts general drug-likeness based on MW, molar refractivity, logP, and atom count. researchgate.net |

| GI Absorption | High (Predicted) | Good absorption from the gastrointestinal tract is crucial for oral drugs. plos.org |

| BBB Permeant | Likely No | The blood-brain barrier is a highly selective barrier that many drugs cannot cross. |

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a non-invasive, binary radiotherapy for treating cancer. mdpi.com The therapy has two components: the administration of a non-toxic boron-containing agent that selectively accumulates in tumor cells, and subsequent irradiation of the tumor with a beam of low-energy (epithermal) neutrons. clinicaltrials.gov When the stable boron-10 (B1234237) (¹⁰B) isotope within the agent captures a neutron, it undergoes a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus. clinicaltrials.govnih.gov These particles have a very short path length of less than 10 micrometers—roughly the diameter of a single cell—allowing for highly localized destruction of cancer cells while sparing adjacent healthy tissue. clinicaltrials.gov

The success of BNCT is critically dependent on the properties of the boron delivery agent. nih.gov The two agents that have been most widely used in clinical settings are L-boronophenylalanine (BPA) and sodium borocaptate (BSH). researchgate.net However, the search for next-generation agents with improved tumor selectivity and accumulation continues to be a major focus of research. researchgate.net

An ideal BNCT agent must meet several stringent criteria. nih.govresearchgate.net this compound, as a boron-containing organic molecule, represents a structural scaffold that could be explored and modified for the development of new BNCT agents. Its properties can be tuned to optimize tumor targeting and pharmacokinetic profiles.

Table 3: Key Requirements for Effective BNCT Agents

| Requirement | Description | Reference |

|---|---|---|

| High Tumor Uptake | The concentration of ¹⁰B in the tumor should be greater than 20 µg/g. | nih.gov |

| High Tumor-to-Normal Tissue Ratio | The boron concentration ratio between the tumor and surrounding normal tissue should be >3:1. | nih.gov |

| High Tumor-to-Blood Ratio | The boron concentration ratio between the tumor and blood should be >3:1. | nih.gov |

| Low Intrinsic Toxicity | The agent itself should be non-toxic to the patient at the required therapeutic dose. | nih.govresearchgate.net |

| Rapid Systemic Clearance | The agent should clear quickly from the blood and healthy tissues to minimize background dose during irradiation. | nih.govresearchgate.net |

| Sufficient Tumor Retention | The agent must remain in the tumor at a therapeutic concentration for the duration of the neutron irradiation. | researchgate.net |

Applications in Materials Science and Advanced Technologies

Design and Synthesis of New Materialsnih.gov

As a building block, 4-Benzyloxy-3-fluorophenylboronic acid is utilized in the creation of new materials where its specific structural features can impart desirable properties such as enhanced conductivity and strength. nih.gov The presence of the boronic acid group is particularly significant as it can participate in various chemical reactions to form polymers and functionalize nanomaterials.

The synthesis of polymers incorporating this compound can lead to materials with specific, pre-determined characteristics. The boronic acid group can be converted into boronate esters, which are known for their dynamic covalent nature. This allows for the creation of self-healing polymers and responsive materials. While specific research on polymers derived exclusively from this compound is not extensively documented, the principles of boronic acid-containing polymer synthesis are well-established. nih.govnih.gov These polymers often exhibit responsiveness to stimuli such as pH and the presence of diols. nih.gov

In the field of nanomaterials, phenylboronic acids are used to functionalize nanoparticles, such as magnetic nanoparticles and carbon dots, for various biomedical and sensing applications. nih.gov The benzyloxy and fluoro groups on the phenyl ring of this compound can further modulate the surface properties and interactions of such functionalized nanomaterials.

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Arylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a key method for synthesizing many conjugated polymers.

The incorporation of the 4-benzyloxy-3-fluorophenyl moiety into a conjugated polymer backbone could influence the material's optoelectronic properties. The electron-withdrawing nature of the fluorine atom and the steric bulk of the benzyloxy group can affect the polymer's band gap, solubility, and morphology in the solid state, all of which are critical parameters for device performance. While specific examples of conjugated polymers synthesized from this compound are not prominent in the literature, the fundamental principles of polymer chemistry suggest its potential in this area. researchgate.net

Development of Chemical Sensors

The boronic acid functional group is a key component in the design of chemical sensors, particularly for the detection of diol-containing molecules and reactive oxygen species.

A significant area of research for boronic acid-based materials is in the development of glucose sensors. acs.org Phenylboronic acids can reversibly bind with the cis-diol units of glucose to form stable cyclic boronate esters. This binding event can be coupled to a signal transduction mechanism, such as a change in fluorescence, to allow for the quantitative detection of glucose. nih.gov

Fluorescent sensors incorporating boronic acids can be designed based on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.gov In a typical design, the fluorescence of a fluorophore is quenched in the absence of glucose. The binding of glucose to the boronic acid moiety alters the electronic properties of the sensor molecule, leading to a restoration or change in fluorescence. The benzyloxy and fluoro substituents on the phenyl ring of this compound could be used to fine-tune the binding affinity and the spectroscopic properties of such a sensor.

| Sensor Component | Function | Relevant Properties of this compound |

| Boronic Acid | Recognition element for glucose (diol) | Reversible covalent bonding with glucose |

| Fluorophore | Signal transducer | The phenyl ring can be part of a larger fluorescent system |

| Substituents (F, O-Bn) | Modulate properties | Fluorine can alter the acidity of the boronic acid and affect binding affinity. The benzyloxy group can influence solubility and steric interactions. |

This table outlines the potential roles of the different components of a glucose sensor based on this compound.

Arylboronic acids have been shown to react with hydrogen peroxide (H₂O₂) in a selective manner, leading to the formation of a phenol (B47542) and boric acid. nih.govfrontiersin.org This reaction can be exploited to design fluorescent probes for the detection of H₂O₂, an important reactive oxygen species in biological systems. nih.govfrontiersin.org

A common strategy involves "caging" a fluorescent molecule with a boronic acid group. In its boronic acid form, the probe is non-fluorescent or weakly fluorescent. The reaction with H₂O₂ removes the boronic acid group and releases the highly fluorescent phenol, resulting in a "turn-on" fluorescent signal. nih.gov The electronic properties of the aryl ring, influenced by substituents like the fluorine atom in this compound, can affect the kinetics and selectivity of the reaction with H₂O₂. researchgate.net

| Sensing Mechanism | Analyte | Role of Boronic Acid | Potential Signal Change |

| Reversible Diol Binding | Glucose | Forms cyclic boronate ester | Change in fluorescence intensity or wavelength |

| Irreversible Oxidation | Hydrogen Peroxide | Oxidized to a phenol | "Turn-on" fluorescence |

This interactive table summarizes the two primary sensing mechanisms involving the boronic acid group of this compound.

Catalysis Research and System Development

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. nih.gov These reactions are widely used to form carbon-carbon bonds, which is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

While this compound itself is a substrate in these reactions, research in catalysis also involves the development of new ligands and catalytic systems. The electronic and steric properties of the 4-benzyloxy-3-fluorophenyl group could be incorporated into the design of ligands for metal catalysts. For instance, phosphine (B1218219) ligands bearing this substituent could be synthesized and their performance in various catalytic reactions could be evaluated. The fluorine atom, in particular, can have a significant electronic effect on the catalytic center, potentially influencing the efficiency and selectivity of the catalyst. However, specific research detailing the use of this compound in the development of new catalytic systems is not yet widely reported. nih.govresearchgate.netrsc.orgnih.gov

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation of Boronic Acids

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic composition and bonding arrangement of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of 4-Benzyloxy-3-fluorophenylboronic acid in solution. A multi-nuclear approach provides a complete picture of the molecule's framework.

¹H NMR: Proton NMR identifies the chemical environment of hydrogen atoms. The spectrum of this compound would show characteristic signals for the aromatic protons on both the fluorophenyl and benzyl (B1604629) rings, typically in the 7.0-8.0 ppm range. A key signal is the singlet for the benzylic methylene (B1212753) (-CH₂-) protons, usually found around 5.1-5.3 ppm. The broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons is also a characteristic feature, though its position can vary and it may exchange with deuterated solvents.

¹¹B NMR: As a technique highly sensitive to the electronic environment of boron, ¹¹B NMR is essential for characterizing boronic acids. researchgate.net It can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters that may form. acs.org For this compound, a broad signal is expected in the chemical shift range of 28–34 ppm, which is typical for a trigonal planar arylboronic acid. nsf.gov The natural abundance of the ¹¹B isotope is 80.10%, making it the more sensitive and commonly used boron nucleus over ¹⁰B. acs.org

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum would display distinct signals for all thirteen carbon atoms. The aromatic carbons resonate in the downfield region (110-160 ppm), while the benzylic CH₂ carbon signal appears around 70 ppm. researchgate.net The carbon atom directly bonded to boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.govnih.gov A single resonance is expected for this compound. Its chemical shift and any observed coupling to nearby protons provide unambiguous confirmation of the fluorine atom's position on the phenyl ring.

Table 1: Predicted ¹H, ¹¹B, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Noteworthy Features |

|---|---|---|

| ¹H | 7.0 - 8.0 | Complex multiplets from aromatic protons. |

| 5.1 - 5.3 | Singlet corresponding to the benzylic CH₂ protons. | |

| 8.0 - 8.5 | Broad singlet from B(OH)₂ protons, may undergo exchange. | |

| ¹¹B | 28 - 34 | A broad singlet, characteristic of the Ar-B(OH)₂ group. nsf.gov |

| ¹³C | 110 - 160 | Resonances from aromatic carbons. |

| ~70 | Signal from the benzylic CH₂ carbon. researchgate.net |

| ¹⁹F | -110 to -130 | A singlet or multiplet, confirming the fluorine's position. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). sciex.com In the analysis of phenylboronic acids, no parent anion is typically detected in negative ion mode; instead, characteristic fragments like BO⁻ and BO₂⁻ are observed. nih.gov For this compound, a molecular weight of 246.04 g/mol is expected. molmall.netmolmall.net Techniques like electrospray ionization (ESI) would likely reveal a prominent peak for the protonated molecule [M+H]⁺ or related adducts.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule. cdnsciencepub.comcdnsciencepub.com

IR Spectroscopy: The IR spectrum provides a molecular fingerprint. For this compound, a very strong and broad absorption band for the O-H stretch of the hydrogen-bonded boronic acid hydroxyl groups is expected between 3200-3600 cm⁻¹. cdnsciencepub.comresearchgate.net Asymmetric B-O stretching vibrations typically appear in the 1330-1380 cm⁻¹ region. researchgate.netnih.gov Other key signals include aromatic C=C stretching in the 1400-1600 cm⁻¹ range and C-O stretching from the benzyl ether.

Raman Spectroscopy: This technique complements IR spectroscopy. The symmetric stretching of the aromatic rings often produces a strong Raman signal, providing additional structural information.

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. nih.gov Aromatic compounds like this compound absorb strongly in the UV region, typically showing peaks between 200 and 400 nm. nih.govresearchgate.net These absorptions correspond to π → π* transitions within the substituted benzene (B151609) ring systems. The exact position and intensity of these absorptions are influenced by the electronic nature of the substituents.

Advanced Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), provide theoretical insights that complement experimental findings. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. youtube.com

Electronic and Structural Properties: DFT calculations are used to optimize the molecule's geometry, predicting bond lengths and angles. nih.gov These calculations can determine the most stable conformer, for instance, the cis-trans configuration of the B(OH)₂ group is often found to be the most stable for phenylboronic acids. nih.gov Furthermore, DFT is used to analyze the electronic properties by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap provides information about the molecule's reactivity. The electron-donating benzyloxy group and the electron-withdrawing fluorine atom create a specific electronic distribution that can be mapped and quantified, offering insights into the compound's behavior in chemical reactions. nih.govtandfonline.com

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Quantum computational methods are pivotal in dissecting the intricate electronic landscape of this compound. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two such powerful approaches that offer a detailed picture of bonding and non-bonding interactions within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) analysis, developed by Richard Bader, allows for the definition of atoms and the bonds between them based on the topology of the electron density. This method can precisely characterize the nature of chemical bonds—whether they are covalent, ionic, or of an intermediate character—by analyzing critical points in the electron density. For a molecule like this compound, QTAIM can be used to quantify the strength of the C-B bond and the influence of the fluorine and benzyloxy substituents on the electronic properties of the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the molecule in terms of localized bonds and lone pairs. It investigates donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. In a computational study of substituted phenylboronic acids, NBO analysis has been effectively used to correlate the atomic charge of the acidic hydrogen with the compound's acidity (pKa) researchgate.net. For this compound, NBO analysis would reveal the extent of electron delocalization from the oxygen of the benzyloxy group and the fluorine atom into the phenyl ring and the boronic acid moiety. These interactions significantly influence the molecule's electrophilicity and its behavior in reactions like the Suzuki-Miyaura coupling.

| Computational Method | Key Insights for this compound |

| QTAIM | - Characterization of the C-B bond nature.- Quantification of substituent effects on the phenyl ring's electron density. |

| NBO | - Analysis of donor-acceptor interactions and hyperconjugation.- Correlation of atomic charges with chemical reactivity and acidity. researchgate.net |

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interaction with other molecules. Computational chemistry provides essential tools for exploring the potential energy surface of the molecule and identifying its most stable conformers.

Conformational analysis of phenylboronic acids is often performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2) nih.gov. These studies typically investigate the rotational barriers around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. For this compound, additional conformational freedom arises from the benzyloxy group, specifically the rotation around the C-O and O-CH₂ bonds.

Computational studies on monosubstituted phenylboronic acids have shown that the energy differences between various conformers can be small, suggesting that multiple conformations may coexist at room temperature mdpi.com. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects. The presence of the bulky benzyloxy group and the electronegative fluorine atom in this compound will significantly impact its conformational preferences. Understanding these preferences is crucial for predicting its binding mode in biological systems or its approach to a catalytic center in a chemical reaction.

| Conformational Parameter | Influencing Factors in this compound |

| Rotation around the C-B bond | Steric hindrance from the ortho-fluorine and benzyloxy group; electronic effects of substituents. |

| Orientation of B(OH)₂ group | Intramolecular hydrogen bonding; steric interactions with adjacent substituents. |

| Conformation of the benzyloxy group | Torsional strain and non-covalent interactions within the molecule. |

X-ray Crystallography for Solid-State Structures

While computational methods provide invaluable information about the molecule in the gas phase or in solution, X-ray crystallography offers a definitive view of its structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not publicly available, the crystal structures of related phenylboronic acid derivatives provide a clear indication of its likely solid-state arrangement. Phenylboronic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state, where the hydroxyl groups of two molecules interact to form a stable eight-membered ring tandfonline.comresearchgate.net.

| Crystallographic Feature | Expected Observation for this compound |

| Unit Cell | Likely to form hydrogen-bonded dimers. tandfonline.comresearchgate.net |

| Molecular Conformation | The planarity of the phenyl ring and the orientation of the benzyloxy and boronic acid groups will be determined by steric and packing forces. |

| Intermolecular Interactions | Dominant hydrogen bonding between boronic acid groups; potential for C-H···F, C-H···O, and π-π stacking interactions. |

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Boronic Acid Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and 4-Benzyloxy-3-fluorophenylboronic acid is a frequent participant in these transformations to create complex biaryl structures. Future research is focused on developing more efficient and sustainable catalytic systems to further enhance the utility of this and other boronic acids.

Palladium-based catalysts remain a primary focus, with ongoing efforts to design ligands that improve catalytic activity, stability, and selectivity, particularly for challenging substrates. kaust.edu.sanih.govberkeley.edumdpi.comugr.es For instance, the development of catalysts that are effective at low loadings and under milder conditions is a key objective. berkeley.edu The synthesis of fluorinated biaryls, a common application for this compound, benefits significantly from advances in palladium catalysis. kaust.edu.sanih.govmdpi.com Research into palladium(III) catalyzed fluorination of arylboronic acid derivatives is also an active area, suggesting new pathways for the transformation of these compounds. escholarship.org

Beyond palladium, there is growing interest in exploring alternative, more earth-abundant, and less toxic metal catalysts. While not yet as widely adopted as palladium, catalysts based on other transition metals are being investigated for their potential in boronic acid transformations.

A significant trend is the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. This approach simplifies product purification, allows for catalyst recycling, and is well-suited for continuous flow processes. For example, palladium nanoparticles supported on COOH-modified graphene have shown excellent versatility and good conversion rates in Suzuki-Miyaura coupling reactions of fluorinated arylboronic acids. mdpi.com

Table 1: Comparison of Catalytic Systems for Boronic Acid Transformations

| Catalyst Type | Advantages | Disadvantages | Research Focus |

|---|---|---|---|

| Homogeneous Palladium | High activity and selectivity | Difficult to remove from products, not reusable | Ligand design for improved performance |